molecular formula C14H15NO4 B13335446 (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13335446
M. Wt: 261.27 g/mol
InChI Key: PFDGXQWRURTLMD-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific structural features. It may also serve as a model compound for understanding the behavior of similar bicyclic structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects by modulating the activity of enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Another bicyclic compound with a similar core structure but different functional groups.

    Cyclopentanecarboxylic acid: A related compound with a larger ring size.

    Cyclohexanecarboxylic acid: A compound with a similar carboxylic acid group but a different ring structure.

Uniqueness

What sets (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific combination of a bicyclic core with a benzyloxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(1R,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1

InChI Key

PFDGXQWRURTLMD-FZMZJTMJSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.